4-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide
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Overview
Description
4-Chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide is a chemical compound belonging to the quinazolinone derivatives family. Quinazolinones are heterocyclic compounds known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide typically involves the reaction of 2-aminobenzamides with appropriate chlorinating agents under controlled conditions. One common method is the transition-metal-free route, which uses o-amino benzamides and thiols in a one-pot intermolecular annulation reaction. This method is advantageous due to its good functional group tolerance, lack of need for transition metals or external oxidants, and ease of operation.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and development.
Scientific Research Applications
Chemistry: In chemistry, 4-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential antiviral and anticancer properties. It has shown promising results in inhibiting the growth of certain cancer cells and viruses, making it a candidate for further drug development.
Medicine: The medicinal applications of this compound include its use as a lead compound in the development of new therapeutic agents. Its ability to modulate biological pathways and target specific molecular structures makes it valuable in the design of drugs for various diseases.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it an important compound in the chemical industry.
Mechanism of Action
The mechanism by which 4-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
4-(6-methoxypyridin-2-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine
9-bromo-4-(6-methoxypyridin-2-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine
2-(4-(thiophen-2-yl)-5,6-dihydrobenzo[h]quinazolin-2-ylthio)acetic acid
Uniqueness: 4-Chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide stands out due to its specific structural features, such as the presence of the chloro group and the benzenecarboxamide moiety. These features contribute to its unique reactivity and biological activity compared to other quinazolinone derivatives.
Properties
IUPAC Name |
4-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O/c20-15-9-7-13(8-10-15)18(24)23-19-21-11-14-6-5-12-3-1-2-4-16(12)17(14)22-19/h1-4,7-11H,5-6H2,(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUOMFWYFCWNQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2C3=CC=CC=C31)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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